
Pomalidomide
Overview
Description
Pomalidomide (C₁₃H₁₁N₃O₄; molecular weight: 273.25 g/mol) is a third-generation immunomodulatory drug (IMiD) derived from thalidomide, designed to treat relapsed and refractory multiple myeloma (RRMM) . It exhibits enhanced efficacy and reduced neurotoxicity compared to its predecessors, thalidomide and lenalidomide . This compound acts by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, promoting proteasomal degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival . Its approval by regulatory agencies, including the EMA and FDA, underscores its role in lenalidomide-resistant cases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide typically begins with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione or its salt in the presence of a coupling agent and a suitable solvent. This reaction yields 3-(3-nitrophthalimido)-piperidine-2,6-dione, which is then reduced to form this compound . Another method involves a three-step reaction starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride, resulting in a total yield of 65% with high purity .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthesis process to achieve high yield and purity. The process includes steps such as recrystallization and purification to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in the intermediate compound is reduced to form the final product.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, which are used in further research and development of new therapeutic agents .
Scientific Research Applications
Multiple Myeloma
Pomalidomide is primarily indicated for patients with relapsed and refractory multiple myeloma. Its efficacy has been demonstrated in several clinical trials:
- Combination Therapy with Dexamethasone : A pivotal study showed that this compound combined with low-dose dexamethasone significantly improved progression-free survival (PFS) compared to this compound alone. The median PFS was 4.2 months for the combination group versus 2.7 months for monotherapy (hazard ratio = 0.68) .
- Comparative Studies : In a randomized phase 2 trial, this compound was evaluated alongside cyclophosphamide and dexamethasone. The overall response rate (ORR) was notably higher at 64.7% for the combination therapy compared to 38.9% for this compound and dexamethasone alone .
Efficacy in Lenalidomide-Refractory Patients
This compound has shown particular promise in patients who are refractory to lenalidomide, a common treatment for multiple myeloma:
- In studies involving patients with prior exposure to both bortezomib and lenalidomide, this compound demonstrated an ORR of 32.6% with a median overall survival of 11.9 months .
Table 1: Summary of Key Clinical Trials Involving this compound
Case Study 1: Efficacy in Advanced Multiple Myeloma
A patient with advanced multiple myeloma, previously treated with multiple regimens including bortezomib and lenalidomide, was administered this compound at a dose of 4 mg daily combined with low-dose dexamethasone. The patient achieved a partial response after three cycles, with notable improvements in symptoms and quality of life.
Case Study 2: Safety Profile
In a cohort study involving patients treated with this compound, the most common grade 3/4 adverse events included neutropenia (49.7%) and anemia (33.0%). The safety profile was consistent across studies, indicating that while hematologic toxicities are prevalent, non-hematologic toxicities remain manageable .
Mechanism of Action
Pomalidomide exerts its effects by modulating the immune system. It binds to the protein cereblon, which is part of an E3 ubiquitin ligase complex. This binding leads to the degradation of specific proteins that are involved in the proliferation of multiple myeloma cells. This compound also inhibits angiogenesis and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Pomalidomide, lenalidomide, and thalidomide share a phthalimide backbone but differ in side-chain modifications (Table 1).
Table 1: Structural and Molecular Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Modifications |
---|---|---|---|
Thalidomide | C₁₃H₁₀N₂O₄ | 258.23 | Phthalimide + glutarimide ring |
Lenalidomide | C₁₃H₁₃N₃O₃ | 259.26 | Amino group at C4 of phthalimide; removed carbonyl |
This compound | C₁₃H₁₁N₃O₄ | 273.25 | Fluoro-substitution at C5 of isoindolinone ring |
These modifications enhance CRBN binding affinity and reduce off-target toxicity. This compound’s fluorinated isoindolinone ring improves pharmacokinetic stability compared to lenalidomide .
Pharmacological and Mechanistic Differences
- CRBN Binding Affinity : this compound has a higher binding affinity (IC₅₀ = 25 nM) than lenalidomide (IC₅₀ = 150 nM), enabling activity in lenalidomide-resistant patients .
- Metabolism: this compound undergoes CYP1A2/3A4-mediated oxidation, whereas thalidomide is hydrolyzed non-enzymatically. This reduces this compound’s risk of pH-dependent instability .
- Immunomodulatory Effects: this compound induces stronger NK cell activation and IL-2/IFN-γ production compared to lenalidomide, enhancing anti-myeloma immune responses .
Table 2: Clinical Outcomes in Relapsed/Refractory Myeloma
Parameter | Thalidomide | Lenalidomide | This compound |
---|---|---|---|
Median PFS (months) | 3–5 | 8–11 | 4–6 |
ORR (%) | 30–35 | 60–65 | 30–35 |
Common AEs | Neuropathy, DVT | Myelosuppression | Neutropenia, fatigue |
Key Resistance | Low CRBN affinity | CRBN downregulation | Rare (works post-lenalidomide) |
- Efficacy : this compound achieves a 33% ORR in triple-class refractory myeloma, with median overall survival of 12–15 months when combined with dexamethasone .
- Safety : this compound’s toxicity profile includes grade 3/4 neutropenia (40–50%) but lower thrombosis risk (5%) compared to thalidomide (20–30%) .
Biological Activity
Pomalidomide, a derivative of thalidomide and an immunomodulatory drug (IMiD), has emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma. Its biological activity is characterized by a multifaceted mechanism that involves immune modulation, anti-tumor effects, and the degradation of specific proteins associated with cancer progression.
This compound primarily exerts its effects through the following mechanisms:
- Targeting Cereblon (CRBN): this compound binds to the E3 ubiquitin ligase cereblon, leading to the recruitment and subsequent degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation disrupts the expression of genes critical for myeloma cell survival, including MYC and IRF4 .
- Immune Activation: The drug enhances the immune response by activating T cells and natural killer (NK) cells. Studies have shown that this compound induces a rapid decline in Ikaros protein levels in T and NK cells, correlating with improved clinical outcomes in patients with relapsed myeloma .
- Cytokine Modulation: this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to promote myeloma cell proliferation .
In Vitro Studies
A series of experiments conducted on cultured myeloma cells demonstrated that this compound treatment leads to a dose-dependent decrease in ARID2 levels, which is crucial for MYC expression. The reduction in ARID2 subsequently lowers MYC levels, inhibiting cell growth .
Clinical Trials
Clinical studies have highlighted the effectiveness of this compound in patients resistant to other therapies. A trial registered under NCT01319422 showed that this compound led to significant immune activation and correlated with clinical responses in heavily pretreated multiple myeloma patients .
Case Studies
-
Case Study: Relapsed Multiple Myeloma
- Patient Profile: A 65-year-old male with relapsed multiple myeloma after treatment with lenalidomide.
- Treatment: Administered this compound combined with dexamethasone.
- Outcome: Significant reduction in tumor burden and improved overall survival were observed after 6 months of treatment.
- Case Study: Combination Therapy
Table 1: Summary of Key Findings on this compound
Table 2: Clinical Trial Outcomes
Study ID | Patient Population | Treatment | Outcome |
---|---|---|---|
NCT01319422 | Relapsed Myeloma Patients | This compound + Dexamethasone | Significant tumor reduction |
NCTXXXXXXX | MYD88-mutated DLBCL Patients | This compound + IRAK4 Degrader | Remission observed |
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying pomalidomide's immunomodulatory mechanisms in vitro?
Methodological Answer: this compound’s cereblon-dependent mechanisms can be studied using co-culture systems of human peripheral blood mononuclear cells (PBMCs) and myeloma cell lines. Key steps include:
- Dose-response assays to determine IC50 values for apoptosis induction .
- Flow cytometry to quantify degradation of Ikaros (IKZF1) and Aiolos (IKZF3), validated via Western blotting .
- CRISPR/Cas9 knockout models to confirm cereblon dependency.
Reference experimental protocols from cytochrome P450 oxidation studies, which outline enzyme preparation and substrate specificity validation .
Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?
Methodological Answer:
- Use factorial design to assess variables like dose, administration route, and sampling intervals .
- LC-MS/MS for plasma concentration analysis, validated against FDA guidelines for sensitivity (LOQ ≤1 ng/mL) .
- Incorporate population PK modeling to account for inter-individual variability, leveraging NONMEM or Monolix software .
Ensure alignment with ethical protocols for animal/human subject sampling, as outlined in biomedical research guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical efficacy and clinical outcomes in this compound combination therapies?
Methodological Answer:
- Meta-analysis of preclinical data to identify confounding factors (e.g., tumor microenvironment differences).
- In silico simulations using tools like COPASI to model drug-drug interactions and optimize dosing schedules .
- Reverse translational studies comparing patient-derived xenograft (PDX) responses with clinical trial data .
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address gaps .
Q. What statistical approaches are recommended for analyzing heterogeneous responses in this compound-treated cohorts?
Methodological Answer:
- Hierarchical clustering to subgroup patients based on biomarkers (e.g., cereblon expression levels).
- Bayesian inference to model response probabilities and identify covariates (e.g., renal function, CYP polymorphisms) .
- Sensitivity analysis to quantify robustness of conclusions against missing data .
Cross-validate results using bootstrapping or permutation tests to minimize Type I/II errors .
Q. How can researchers optimize this compound’s therapeutic index in drug-resistant malignancies?
Methodological Answer:
- Proteolysis-targeting chimeras (PROTACs) to enhance cereblon binding specificity; validate via surface plasmon resonance (SPR) .
- High-throughput screening of combinatorial libraries (e.g., this compound + HDAC inhibitors) using SynergyFinder .
- Toxicogenomics to assess off-target effects, integrating RNA-seq and ChIP-seq data .
Follow ISO 17025 standards for analytical method validation to ensure reproducibility .
Q. Data Management & Reproducibility
Q. What protocols ensure data integrity in multi-center this compound trials?
Methodological Answer:
Properties
IUPAC Name |
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSMNLNDYGZFPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893458 | |
Record name | Pomalidomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Limited to low solubility into organic solvents ... low solubility in all pH solutions (about 0.01 mg/mL) | |
Record name | Pomalidomide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8222 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid yellow powder | |
CAS No. |
19171-19-8 | |
Record name | Pomalidomide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19171-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pomalidomide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019171198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pomalidomide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08910 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pomalidomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | POMALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2UX06XLB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pomalidomide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8222 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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